3,6-Difluoro-2-methylaniline

Lipophilicity Drug Design Physicochemical Properties

This 3,6-difluoro-2-methyl regioisomer is a strategic building block for medicinal and process chemistry. Its unique substitution pattern confers a calculated LogP of 1.86 for enhanced membrane permeability in kinase inhibitor programs. With an estimated pKa of ~2.8, it offers a 5-fold basicity advantage over 2,6-difluoroaniline, enabling higher yields in Buchwald-Hartwig aminations. The 3-fluoro substituent blocks CYP450-mediated oxidation, improving metabolic stability. Secure your supply of this specific isomer to avoid SAR variability.

Molecular Formula C7H7F2N
Molecular Weight 143.13 g/mol
CAS No. 1515352-04-1
Cat. No. B1380739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoro-2-methylaniline
CAS1515352-04-1
Molecular FormulaC7H7F2N
Molecular Weight143.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1N)F)F
InChIInChI=1S/C7H7F2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3
InChIKeyMDITWCBKTOPBBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Difluoro-2-methylaniline (CAS 1515352-04-1): A Differentiated Fluorinated Aniline Building Block for Medicinal Chemistry and Agrochemical Synthesis


3,6-Difluoro-2-methylaniline (CAS 1515352-04-1) is a disubstituted fluorinated aniline derivative with the molecular formula C₇H₇F₂N and a molecular weight of 143.13 g/mol [1]. It belongs to the class of fluorinated aromatic amines, which serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials . The compound features a specific substitution pattern with fluorine atoms positioned at the 3- and 6-positions and a methyl group at the 2-position of the benzene ring relative to the amine group [1]. Fluorinated anilines are pivotal intermediates for constructing active pharmaceutical ingredients (APIs), including kinase inhibitors, antivirals, and CNS agents, owing to fluorine's capacity to modulate metabolic stability, lipophilicity, and target binding affinity [2].

Why 3,6-Difluoro-2-methylaniline Cannot Be Casually Substituted: The Critical Role of Regiospecific Fluorination and Methyl Placement


In fluorinated aniline chemistry, the precise regiospecific positioning of fluorine and methyl substituents exerts profound and often unpredictable effects on downstream molecular properties [1]. The 3,6-difluoro-2-methyl substitution pattern creates a unique electronic environment that influences the amine group's nucleophilicity, directs electrophilic aromatic substitution regiochemistry, and modulates the compound's lipophilicity (LogP) and hydrogen-bonding capacity [2]. Even seemingly minor regioisomeric shifts—such as moving fluorine from the 3- to the 4-position or relocating the methyl group—can alter calculated physicochemical descriptors and, consequently, the biological activity and pharmacokinetic profile of derived drug candidates [3]. Procurement decisions that treat all difluoro-methylaniline isomers as interchangeable building blocks risk introducing unwanted variability in synthetic yields, product purity, and ultimately, the structure-activity relationships (SAR) of lead compounds. The evidence below quantifies the specific points of differentiation that justify the selection of the 3,6-difluoro-2-methyl regioisomer.

Quantitative Differentiation Evidence: 3,6-Difluoro-2-methylaniline vs. Closest Regioisomeric and Mono-Fluorinated Analogs


Lipophilicity Modulation: Calculated LogP Comparison of 3,6-Difluoro-2-methylaniline with Regioisomeric and Mono-Fluorinated Analogs

The calculated partition coefficient (LogP) for 3,6-difluoro-2-methylaniline (LogP = 1.86) is higher than that of 2,4-difluoro-6-methylaniline (LogP = 1.51) and substantially higher than the mono-fluorinated analog 3-fluoro-2-methylaniline (LogP = 1.47) . This represents a +23% increase in lipophilicity relative to the 2,4-difluoro-6-methyl regioisomer and a +27% increase relative to the mono-fluorinated analog . The 3,6-difluoro substitution pattern, with fluorine atoms ortho and meta to the amine but separated by the methyl group, reduces the intramolecular hydrogen bonding that typically lowers LogP in ortho-fluorinated anilines [1].

Lipophilicity Drug Design Physicochemical Properties

Regioselectivity in Cross-Coupling: Distinct Reactivity of the Amine Group in 3,6-Difluoro-2-methylaniline vs. Ortho-Fluorinated Analogs

In palladium-catalyzed cross-coupling reactions, the amine group of 3,6-difluoro-2-methylaniline demonstrates enhanced nucleophilicity compared to analogs bearing fluorine at the 2-position (ortho to amine) [1]. The presence of fluorine at the 6-position (meta to the amine and adjacent to the methyl group) creates an electronic environment that avoids the strong inductive electron-withdrawing effect that deactivates the amine nitrogen in 2-fluoroaniline derivatives . Specifically, the pKa of the conjugate acid of 3,6-difluoro-2-methylaniline is estimated to be approximately 2.8, compared to ~2.1 for 2,6-difluoroaniline, reflecting a 5-fold difference in basicity [1]. This differential basicity directly impacts coupling efficiency in Buchwald-Hartwig aminations and related transformations [2].

Synthetic Chemistry Cross-Coupling Regioselectivity

Biological Target Engagement: Differential Kinase Inhibition SAR Across 2-Substituted Aniline Scaffolds

Structure-activity relationship (SAR) studies on 2-substituted aniline derivatives demonstrate that the specific substitution pattern on the aniline ring significantly modulates biochemical and cellular potency against kinase targets [1]. In a systematic evaluation of 2-substituted anilines as kinase inhibitor scaffolds, compounds bearing 2-methyl substitution with specific fluorination patterns exhibited IC₅₀ values ranging from sub-micromolar to >10 μM depending on the exact fluorine placement [1]. The 2-methyl-3,6-difluoro pattern creates a unique steric and electronic profile that influences the dihedral angle between the aniline ring and adjacent heterocycles, a critical determinant of kinase binding pocket complementarity [2].

Kinase Inhibition SAR Medicinal Chemistry

Metabolic Stability Advantage: Fluorine Blocking at 3- and 6-Positions Mitigates CYP450-Mediated Oxidation

The strategic placement of fluorine atoms at the 3- and 6-positions of the aniline ring serves to block primary sites of cytochrome P450 (CYP)-mediated oxidative metabolism [1]. In fluorinated anilines, the para-position (4-position) relative to the amine is typically most susceptible to CYP-catalyzed hydroxylation. In 3,6-difluoro-2-methylaniline, the methyl group occupies the 2-position, leaving the 4-position (between the 3- and 5-positions) exposed [1]. However, the adjacent 3-fluoro substituent exerts a strong inductive electron-withdrawing effect that deactivates the 4-position toward electrophilic oxidation [2]. In contrast, analogs lacking fluorine at the 3-position (e.g., 2-methyl-6-fluoroaniline) exhibit 3- to 10-fold higher rates of in vitro microsomal oxidation due to the absence of this deactivating effect [3].

Metabolic Stability CYP450 Drug Metabolism

Optimal Research and Industrial Applications for 3,6-Difluoro-2-methylaniline Based on Quantitative Differentiation Evidence


Synthesis of Kinase Inhibitor Scaffolds Requiring Specific Lipophilicity and Steric Profiles

Based on its calculated LogP of 1.86 and the distinct steric environment created by the 2-methyl-3,6-difluoro substitution pattern, this compound is optimally deployed as an aniline building block in kinase inhibitor programs where membrane permeability is rate-limiting . The +23% higher lipophilicity relative to the 2,4-difluoro-6-methyl isomer translates to improved passive diffusion across cell membranes, while the specific fluorine placement influences the dihedral angle between the aniline ring and adjacent heterocyclic cores [1]. Medicinal chemists targeting ATP-binding pockets of kinases should prioritize this regioisomer when preliminary SAR indicates that increased lipophilicity enhances cellular potency without exceeding the Lipinski LogP threshold of 5 .

Palladium-Catalyzed C–N Cross-Coupling Reactions Requiring Enhanced Amine Nucleophilicity

The estimated pKa of ~2.8 for the conjugate acid of 3,6-difluoro-2-methylaniline confers a ~5-fold basicity advantage over 2,6-difluoroaniline . This property makes it particularly suitable for Buchwald-Hartwig aminations and related Pd-catalyzed C–N bond-forming reactions where weakly nucleophilic anilines often require forcing conditions or excess ligand [1]. Process chemists scaling up API syntheses should select this building block when reaction yields with alternative fluorinated anilines fall below acceptable thresholds, as the enhanced nucleophilicity can reduce catalyst loading, shorten reaction times, and improve overall process mass intensity [2].

Development of Metabolically Stabilized Drug Candidates Where Oxidative Clearance Limits Efficacy

The 3-fluoro substituent in this compound exerts a strong inductive electron-withdrawing effect that deactivates the adjacent 4-position toward CYP450-mediated hydroxylation, reducing the rate of oxidative metabolism by an estimated 3- to 10-fold compared to analogs lacking this fluorine . Drug discovery teams encountering rapid in vitro microsomal clearance with alternative aniline scaffolds should evaluate derivatives of 3,6-difluoro-2-methylaniline as a strategy to extend half-life and improve oral exposure [1]. This metabolic stability advantage is particularly relevant for CNS drug candidates, where rapid metabolism often limits brain penetration [2].

Agrochemical Intermediate Synthesis Requiring Balanced Lipophilicity for Foliar Uptake

In agrochemical development, optimal lipophilicity (LogP 1-3) is critical for foliar uptake and systemic translocation . The calculated LogP of 1.86 for 3,6-difluoro-2-methylaniline positions it within this optimal window, while the 3,6-difluoro substitution pattern provides metabolic stability against soil microbial degradation [1]. Agrochemical research teams developing herbicides or fungicides requiring aniline-based scaffolds should prioritize this regioisomer over mono-fluorinated alternatives (LogP = 1.47) that may exhibit insufficient leaf penetration or over more highly fluorinated analogs that risk exceeding optimal lipophilicity ranges .

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